molecular formula C8H15BrO2 B8631756 3-Bromopropyl 2,2-dimethylpropanoate CAS No. 62047-54-5

3-Bromopropyl 2,2-dimethylpropanoate

Cat. No.: B8631756
CAS No.: 62047-54-5
M. Wt: 223.11 g/mol
InChI Key: NAACHYSCSWYGBB-UHFFFAOYSA-N
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Description

3-Bromopropyl 2,2-dimethylpropanoate is a brominated ester that serves as a versatile synthetic intermediate and valuable building block in organic chemistry and materials science research. The molecule features a bromine atom on a three-carbon alkyl chain, which acts as a superior leaving group, making the compound highly reactive in nucleophilic substitution reactions (SN2). This reactivity allows researchers to readily introduce the 2,2-dimethylpropanoate (pivalate) functional group into more complex molecular architectures. The neopentyl structure of the pivaloyl moiety contributes significant steric hindrance, which can be exploited to influence the stability and physicochemical properties of the resulting compounds. Within pharmaceutical research, this compound can be used in the synthesis of prodrugs or as an intermediate for the modification of active pharmaceutical ingredients (APIs) and peptide-based structures. In polymer science, it finds application as a monomer or functionalizing agent in the creation of specialized polymers, such as branched or cross-linked polymers, where it can help fine-tune material properties. The ester group can also be hydrolyzed to yield the corresponding carboxylic acid or undergo further transformation with nucleophiles such as amines or thiols. Researchers are advised to handle this compound with appropriate personal protective equipment, including gloves and eyeshields, as is standard for reactive brominated compounds. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62047-54-5

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

3-bromopropyl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H15BrO2/c1-8(2,3)7(10)11-6-4-5-9/h4-6H2,1-3H3

InChI Key

NAACHYSCSWYGBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 3-bromopropyl 2,2-dimethylpropanoate (hypothetical data inferred from analogs) with key structurally related compounds:

Compound Molecular Formula M. Wt. (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents Yield (%)
This compound* C₈H₁₅BrO₂ 239.11 ~85–90 (40 Pa)† ~1.12‡ Bromopropyl, pivalate ~50–60†
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate C₈H₁₅ClO₃ 194.66 70 (40 Pa) N/A Chloro, hydroxyl, pivalate 62
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate C₁₃H₁₆O₃ 220.26 290.6 (760 mmHg) 1.063 Ethyl, phenyl, keto N/A
2-Bromo-2-methylpropanoic acid C₄H₇BrO₂ 167.01 200 (760 mmHg) N/A Bromo, carboxylic acid N/A

*Hypothetical data inferred from analogs.
†Estimated based on chloro analog ; bromine increases molecular weight and boiling point.
‡Density approximated using ethyl ester analog .

Key Observations:

Spectroscopic Characterization

1H-NMR and 13C-NMR are critical for structural confirmation. For example, the chloro analog in showed distinct signals for the pivalate methyl groups (~1.2 ppm) and hydroxyl proton (~2.5 ppm) . The bromo analog would exhibit similar pivalate signals but distinct alkyl-bromine coupling patterns in 1H-NMR.

Q & A

Basic: What are the recommended synthetic methodologies for 3-Bromopropyl 2,2-dimethylpropanoate?

Answer:

  • Esterification: React 2,2-dimethylpropanoic acid (pivalic acid) with 3-bromo-1-propanol using acid catalysts (e.g., concentrated H₂SO₄) or coupling reagents like DCC/DMAP to form the ester bond.
  • Alkylation: Treat pivalate salts (e.g., sodium pivalate) with 1,3-dibromopropane under nucleophilic conditions.
  • Purification: Use fractional distillation (if volatile) or recrystallization in non-polar solvents, leveraging solubility trends observed in structurally related brominated esters .

Advanced: How can competing elimination reactions be minimized during synthesis?

Answer:

  • Reaction Conditions: Maintain low temperatures (0–5°C) and use aprotic solvents (e.g., THF) to suppress E2 elimination.
  • Base Selection: Opt for bulky bases (e.g., DBU) to reduce β-hydrogen abstraction.
  • Monitoring: Track reaction progress via TLC (hexane/EtOAc) or GC-MS to terminate the reaction before side products dominate .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H NMR: δ ~4.2 ppm (OCH₂), δ ~1.2 ppm ((CH₃)₃C).
  • ¹³C NMR: Ester carbonyl at ~175 ppm, quaternary carbon at ~38 ppm.
  • IR: C=O stretch (~1720 cm⁻¹), C-Br (~600 cm⁻¹).
  • HRMS: Verify molecular ion ([M+H]⁺) and isotopic pattern for bromine .

Advanced: How can overlapping NMR signals be resolved?

Answer:

  • 2D NMR: Use HSQC/HMBC to correlate protons with carbons and identify coupled systems.
  • Deuterated Solvents: Reduce splitting artifacts (e.g., CDCl₃ for sharper signals).
  • Comparative Analysis: Reference chemical shifts of analogous esters (e.g., 3-bromopropyl acetate) .

Basic: What storage conditions ensure stability?

Answer:

  • Store in amber vials under inert gas (N₂/Ar) at 4°C.
  • Avoid moisture and light, as bromide esters are prone to hydrolysis and radical degradation. Stability data from bromophenylacetic acid derivatives suggest shelf life >6 months under these conditions .

Advanced: How does steric hindrance influence bromide reactivity?

Answer:

  • SN2 vs. SN1: The bulky 2,2-dimethylpropanoate group sterically hinders SN2 backside attack, favoring SN1 mechanisms in polar protic solvents (e.g., H₂O/EtOH).
  • Computational Insights: DFT studies on similar systems show increased activation energy for SN2 pathways due to steric strain .

Basic: What purification techniques isolate the compound effectively?

Answer:

  • Liquid-Liquid Extraction: Separate from aqueous byproducts using ethyl acetate.
  • Column Chromatography: Use silica gel with hexane/EtOAc (4:1).
  • Distillation: If applicable, employ reduced pressure (based on boiling points of analogous bromoesters, e.g., ~160–180°C) .

Advanced: How is the compound utilized in nucleophilic substitutions?

Answer:

  • Alkylation Agent: React with amines (e.g., piperidine) in DMF to form quaternary ammonium salts.
  • Kinetic Control: Optimize nucleophile concentration (0.5–1.0 M) and solvent polarity (e.g., DMSO) to maximize substitution over elimination. Rate studies show pseudo-first-order kinetics under these conditions .

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